![molecular formula C11H8ClNO2 B2590099 N-(4-chlorophenyl)furan-2-carboxamide CAS No. 1982-59-8](/img/structure/B2590099.png)
N-(4-chlorophenyl)furan-2-carboxamide
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Description
N-(4-chlorophenyl)furan-2-carboxamide is a chemical compound with the empirical formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is also known as N-(4-aminophenyl)furan-2-carboxamide . The compound consists of a furan ring with an attached carboxamide group and a 4-chlorophenyl substituent .
Molecular Structure Analysis
Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Photochemical Reactions : N-(p-chlorophenyl) carboxamides have been synthesized and exposed to UV oxidative irradiation, leading to the formation of benzofuro- and benzothieno-phenanthridones, which are compounds with potential applications in organic synthesis and photochemistry (Karminski-Zamola & Bajić, 1989).
Synthetic Pathways and Derivatives : Furan-2-carboxamide derivatives have been synthesized via various chemical reactions, including the Suzuki-Miyaura cross-coupling, providing a range of compounds with potential applications in materials science and drug development (Siddiqa et al., 2022).
Biological Applications
Antimicrobial Activities : Furan-3-carboxamides have exhibited significant in vitro antimicrobial activities against various microorganisms, including bacteria and fungi (Zanatta et al., 2007).
Application in Drug Design : The synthesis and characterization of N-(4-chlorophenyl)furan-2-carboxamide derivatives have shown potent antimicrobial activity, indicating their potential as therapeutic agents (Arora et al., 2013).
Pharmacological Potential : Some furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, suggesting their application in antiviral drug development (Yongshi et al., 2017).
Material Science and Engineering
- Polymerization and Material Applications : Research into the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides indicates their potential as sustainable alternatives to polyphthalamides in high-performance materials (Jiang et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHWADGYENAEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001329841 |
Source
|
Record name | N-(4-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1982-59-8 |
Source
|
Record name | N-(4-chlorophenyl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001329841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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